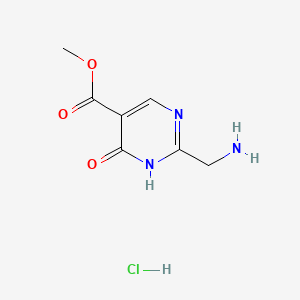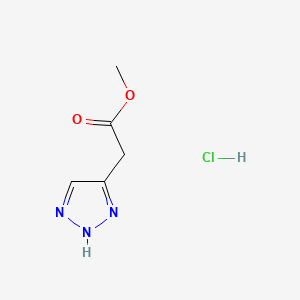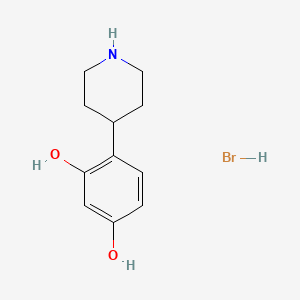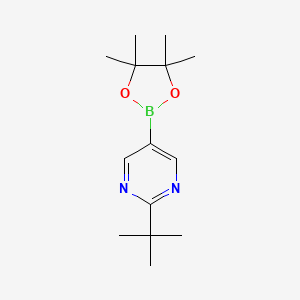![molecular formula C6H3BrN2S B13457782 7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
7-Bromo-[1,2]thiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-[1,2]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new drugs and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . This reaction proceeds through a cyclization process, forming the desired thiazolo[4,5-b]pyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-[1,2]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alcohols, through nucleophilic aromatic substitution.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Cyclization: Reagents like hydrazonoyl halides and arylidenemalononitrile are used under conditions involving ethanol and triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino-[1,2]thiazolo[4,5-b]pyridine or 7-thio-[1,2]thiazolo[4,5-b]pyridine can be formed.
Cyclization Products: Products include various fused heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, some derivatives have been shown to inhibit the aggregation of human platelets or act as antagonists for specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the bromine atom but shares the core structure.
Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological potential.
Pyrano[2,3-d]thiazole: Contains a pyran ring fused to a thiazole ring, exhibiting different biological activities.
Uniqueness
7-Bromo-[1,2]thiazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can be a site for further functionalization. This allows for the creation of a wide range of derivatives with diverse biological activities, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C6H3BrN2S |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
7-bromo-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H |
Clave InChI |
VBIKPIQSWKTYMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=NSC2=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)



amine hydrochloride](/img/structure/B13457756.png)


![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
